2-(Chloromethyl)oxazole-5-carboxylic acid
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Overview
Description
2-(Chloromethyl)oxazole-5-carboxylic acid is a heterocyclic compound that features an oxazole ring substituted with a chloromethyl group at the 2-position and a carboxylic acid group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of β-hydroxy amides to oxazolines using reagents such as DAST and Deoxo-Fluor . Another approach includes the use of palladium-catalyzed direct arylation of ethyl oxazole-4-carboxylate with iodo-, bromo-, and chloro(hetero)aromatics .
Industrial Production Methods
Industrial production methods for 2-(Chloromethyl)oxazole-5-carboxylic acid are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow reactors and automated synthesis platforms to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)oxazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The oxazole ring can undergo oxidation and reduction reactions under specific conditions.
Cycloaddition Reactions: The oxazole ring can participate in cycloaddition reactions, forming complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the chloromethyl group.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications.
Scientific Research Applications
2-(Chloromethyl)oxazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: The compound can be used in the development of advanced materials with unique electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)oxazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function . The oxazole ring contributes to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)oxazole-5-carboxylic acid
- 2-(Iodomethyl)oxazole-5-carboxylic acid
- 2-(Hydroxymethyl)oxazole-5-carboxylic acid
Uniqueness
2-(Chloromethyl)oxazole-5-carboxylic acid is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and biological activity compared to its analogs. The chloromethyl group is more reactive in nucleophilic substitution reactions, making it a versatile intermediate for the synthesis of various derivatives .
Properties
CAS No. |
481667-42-9 |
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Molecular Formula |
C5H4ClNO3 |
Molecular Weight |
161.54 g/mol |
IUPAC Name |
2-(chloromethyl)-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C5H4ClNO3/c6-1-4-7-2-3(10-4)5(8)9/h2H,1H2,(H,8,9) |
InChI Key |
FDMVPYKXVRGUHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=N1)CCl)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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